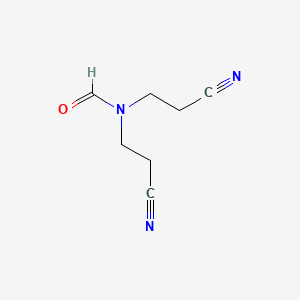

N,N-Bis(2-cyanoethyl)formamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-bis(2-cyanoethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-3-1-5-10(7-11)6-2-4-9/h7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRFNYCEQURXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC#N)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063034 | |

| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3445-84-9 | |

| Record name | N,N-Bis(2-cyanoethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-cyanoethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-formyliminodipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Bis(2-cyanoethyl)formamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z575D599N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Bis(2-cyanoethyl)formamide CAS number 3445-84-9

An In-depth Technical Guide to N,N-Bis(2-cyanoethyl)formamide (CAS 3445-84-9)

Abstract

This compound, identified by CAS number 3445-84-9, is a multifunctional chemical intermediate with significant utility across diverse scientific and industrial domains.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and key applications. The document elucidates the compound's role as a critical building block in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals, while also touching upon its emerging use in electrochemical applications.[1][3] Methodologies for its synthesis are presented, alongside a summary of its physicochemical properties and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][4] Its molecular structure features a central formamide group with two cyanoethyl substituents attached to the nitrogen atom. This unique combination of a formyl group and two nitrile functionalities imparts a versatile reactivity profile, making it a valuable precursor in various organic syntheses.[1] The systematic IUPAC name for this compound is this compound.[3] It is also known by synonyms such as N-Formylimino-3,3'-dipropionitrile.[1][5]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3445-84-9 | [1][6][7] |

| Molecular Formula | C₇H₉N₃O | [1][6][8] |

| Molecular Weight | 151.17 g/mol | [1][6][8] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Density | 1.14 g/cm³ | [1][2] |

| Boiling Point | 122°C at 20 mmHg | [1][2] |

| Purity | ≥90% to 99% (HPLC) | [1][4] |

| InChI Key | MYRFNYCEQURXPT-UHFFFAOYSA-N | [3][6] |

| PubChem CID | 76983 | [1][3] |

| Storage Conditions | Store at 2-8°C | [1][2] |

Synthesis Methodology

The primary synthesis route to this compound involves the base-catalyzed cyanoethylation of formamide with acrylonitrile.[9] This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of formamide attacks the electron-deficient β-carbon of acrylonitrile.

The causality behind this experimental choice lies in the high reactivity of acrylonitrile as a Michael acceptor and the availability of the N-H proton in formamide, which can be abstracted by a base to generate the nucleophile. The reaction typically proceeds in two steps, with the addition of the first acrylonitrile molecule followed by a second addition to the remaining N-H bond.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Formamide and Acrylonitrile

-

Reaction Setup: To a stirred solution of formamide (1 mole) in a suitable solvent (e.g., dioxane or tert-butanol), add a catalytic amount of a strong base (e.g., 40% benzyltrimethylammonium hydroxide in methanol, also known as Triton B).

-

Addition of Acrylonitrile: Slowly add acrylonitrile (2 moles) to the reaction mixture while maintaining the temperature below 40°C using a cooling bath. The exothermicity of the Michael addition necessitates controlled addition to prevent runaway reactions.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, neutralize the basic catalyst with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[1]

This self-validating system relies on the stoichiometric control of reactants and catalytic control of the reaction rate. The purity of the distilled product can be readily assessed by standard analytical techniques like NMR, IR spectroscopy, and GC-MS.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile intermediate in several fields.[1] Its applications are rooted in the reactivity of the nitrile groups, which can be hydrolyzed, reduced, or used in cycloaddition reactions, and the formamide group, which can be hydrolyzed to a secondary amine.

Caption: Key application areas of this compound.

-

Synthesis of Pharmaceuticals: This compound serves as a key intermediate in the creation of various pharmaceutical agents.[1][3] The cyanoethyl groups can be transformed into amine or carboxylic acid functionalities, which are common pharmacophores. For instance, hydrolysis of the nitrile groups followed by removal of the formyl group can yield 3,3'-iminodipropionic acid, a precursor for more complex molecules.

-

Polymer Chemistry: It is used in the manufacturing of specialty polymers.[1][3] The dinitrile functionality allows it to act as a monomer or cross-linking agent. These polymers can exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.[1][3]

-

Agricultural Chemicals: The compound is a building block in the formulation of agrochemicals, including effective herbicides and pesticides for crop protection.[1][3]

-

Organic Synthesis: As a versatile reagent, it facilitates the formation of complex molecular structures in organic chemistry research.[1][2]

-

Adhesives and Coatings: Its reactivity and stability make it a valuable component for enhancing the performance of adhesive and coating formulations.[1][2]

-

Electrochemical Applications: There is growing research interest in its use in energy storage systems, such as batteries, due to its favorable electrochemical properties.[1][3]

Safety, Handling, and Disposal

This compound is classified as a toxic liquid and requires careful handling in a professional laboratory setting.[10] It is not intended for medical or consumer use.[10]

-

Hazards: It is suspected of causing cancer and may damage fertility or the unborn child.[11][12] It may also cause damage to organs (specifically blood) through prolonged or repeated exposure if swallowed.[11]

-

Handling: Work should be conducted in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[11] Avoid inhalation of mist or vapors and prevent contact with skin and eyes.[11][12]

-

Storage: Store in a tightly closed container in a locked, well-ventilated area at the recommended temperature of 2-8°C.[1][2][11]

-

Spills: In case of a spill, cover drains and use a liquid-absorbent material (e.g., Chemizorb®) for containment.[11][12] Collect the material in a suitable container for proper disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a chemical of significant industrial and research value. Its straightforward synthesis and the versatile reactivity of its functional groups have established it as a crucial intermediate in the production of a wide array of products, from life-saving pharmaceuticals to advanced polymers. For professionals in drug development and material science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating innovative and cutting-edge products.

References

-

This compound: Properties, Applications, and Sourcing Guide for Chemical Synthesis. [Link]

-

N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem. [Link]

-

Synthesis of N,N-bis-(2-cyanoethyl)-formamide - PrepChem.com. [Link]

-

Chemical Properties of Formamide, N,N-bis(2-cyanoethyl)- (CAS 3445-84-9) - Cheméo. [Link]

-

This compound 90.0+%, TCI America™ | Fisher Scientific. [Link]

-

This compound | 3445-84-9 - J&K Scientific. [Link]

-

This compound, 25g, Each - CP Lab Safety. [Link]

-

Formamide, N,N-bis(2-cyanoethyl)- - Substance Details - SRS - EPA. [Link]

-

This compound | 3445-84-9 - SBS Genetech. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. nbinno.com [nbinno.com]

- 5. Formamide, N,N-bis(2-cyanoethyl)- (CAS 3445-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Molecular Structure of N,N-Bis(2-cyanoethyl)formamide

This guide provides a comprehensive technical overview of the molecular structure of N,N-Bis(2-cyanoethyl)formamide, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the molecule's structural determination, spectroscopic signature, and synthesis. Our approach integrates foundational chemical principles with practical, field-proven insights to offer a self-validating framework for understanding and utilizing this compound.

Introduction and Significance

This compound (CAS No. 3445-84-9) is a multifunctional chemical compound recognized for its role as a key building block in organic synthesis.[1] Its structure, featuring a central formamide group flanked by two cyanoethyl arms, imparts a unique combination of reactivity and polarity. This makes it a valuable intermediate in the production of specialty polymers, pharmaceuticals, agrochemicals, and performance-enhancing additives for adhesives and coatings.[1][2] A thorough understanding of its molecular architecture is paramount for chemists aiming to leverage its properties in the design of complex molecules and novel materials.

Molecular Structure and Conformation

The core of the molecule is a tertiary amide. The geometry around the formamide group (H-C(=O)-N) is expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system, creating significant double-bond character in the C-N bond. This planarity is a well-documented feature of amides.[3][4] The two cyanoethyl groups are attached to the nitrogen atom, creating a molecule with the systematic IUPAC name this compound.[5]

Table 1: Predicted Molecular Geometry Parameters

The following table summarizes the predicted bond lengths and angles based on data from analogous structures, such as formamide, and standard values for alkyl chains and nitriles. These values provide a reliable framework for computational modeling and steric analysis.

| Parameter | Atoms Involved | Predicted Value | Rationale / Reference |

| Bond Lengths | |||

| Carbonyl C=O | C=O | ~1.21 Å | Based on experimental data for formamide.[3] |

| Amide C-N | (O=)C-N | ~1.35 Å | Shorter than a typical C-N single bond due to resonance.[3] |

| Formyl C-H | (O=)C-H | ~1.09 Å | Based on experimental data for formamide.[3] |

| N-Alkyl C-N | N-CH₂ | ~1.47 Å | Standard sp³ C - sp² N single bond. |

| Alkyl C-C | CH₂-CH₂ | ~1.53 Å | Standard sp³ C - sp³ C single bond. |

| C-Nitrile | CH₂-C≡N | ~1.47 Å | Standard sp³ C - sp C single bond. |

| C≡N Triple Bond | C≡N | ~1.16 Å | Standard C≡N triple bond. |

| Bond Angles | |||

| O=C-N | O=C-N | ~124.7° | Based on experimental data for formamide.[3][4] |

| C-N-C | CH₂-N-CH₂ | ~118° | Approaching trigonal planar geometry due to resonance. |

| N-C-C | N-CH₂-CH₂ | ~110° | Tetrahedral geometry with slight deviation. |

| C-C-C≡N | CH₂-CH₂-CN | ~111° | Tetrahedral geometry with slight deviation. |

| C-C≡N | CH₂-C≡N | ~178° | Nearly linear geometry of the nitrile group. |

Synthesis and Mechanistic Pathway

The primary industrial synthesis of this compound is achieved through a double Michael addition reaction between formamide and acrylonitrile.[6] This reaction is a cornerstone of carbon-carbon and carbon-nitrogen bond formation in organic synthesis.

Expertise in Action: Why the Michael Addition? The choice of the Michael addition is dictated by the electronic nature of the reactants. Acrylonitrile possesses a carbon-carbon double bond that is "activated" by the electron-withdrawing nitrile group (-C≡N). This polarization makes the β-carbon electrophilic and susceptible to attack by a nucleophile. Formamide, while a weak acid, can be deprotonated by a suitable base to form a nucleophilic anion that readily attacks the activated alkene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established procedures for Michael additions with acrylonitrile.[6]

Materials:

-

Formamide

-

Acrylonitrile (stabilized)

-

Triton B (40% solution in methanol) or another suitable base (e.g., sodium methoxide)

-

1,4-Dioxane (or another suitable aprotic solvent)

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve formamide (1.0 equivalent) in 1,4-dioxane.

-

Catalyst Addition: Add a catalytic amount of Triton B (e.g., 0.05 equivalents) to the solution and stir. The mixture may warm slightly.

-

Acrylonitrile Addition: Add acrylonitrile (2.2 equivalents) to the dropping funnel. Add the acrylonitrile dropwise to the stirred formamide solution over a period of 45-60 minutes. Maintain the reaction temperature below 40°C using a water bath if necessary. Causality Note: Slow addition is critical to control the exothermic reaction and prevent polymerization of acrylonitrile.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the completion of the double addition.

-

Quenching: Cool the reaction mixture in an ice bath. Slowly add ice-water containing a small amount of concentrated hydrochloric acid to neutralize the base catalyst and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[1]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for verifying the molecular structure of the synthesized product. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should show two distinct triplets. The protons on the carbon adjacent to the nitrogen (N-CH₂) will be deshielded by the nitrogen and appear further downfield. The protons on the carbon adjacent to the nitrile group (CH₂-CN) will appear slightly further upfield. The triplet pattern arises from coupling to the adjacent CH₂ group. A singlet corresponding to the formyl proton (CHO) should also be present at a significantly downfield position.

-

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments.[7] For this symmetric molecule, four distinct signals are predicted: one for the carbonyl carbon (C=O), one for the nitrile carbon (C≡N), and two for the methylene carbons (-CH₂-) of the ethyl chains. The carbonyl carbon signal will be the most downfield, a characteristic feature of amides.

Table 2: Predicted NMR Chemical Shifts (in CDCl₃)

| Nucleus | Group | Predicted δ (ppm) | Multiplicity (¹H) | Rationale |

| ¹H | -CHO | 8.0 - 8.2 | Singlet | Formyl proton, deshielded by C=O and N. |

| N-CH₂- | 3.6 - 3.8 | Triplet | Adjacent to electron-withdrawing nitrogen. | |

| -CH₂-CN | 2.7 - 2.9 | Triplet | Adjacent to electron-withdrawing nitrile. | |

| ¹³C | -C=O | 162 - 165 | N/A | Characteristic amide carbonyl carbon.[8] |

| -C≡N | 117 - 119 | N/A | Characteristic nitrile carbon. | |

| N-CH₂- | 45 - 48 | N/A | Carbon attached to nitrogen. | |

| -CH₂-CN | 17 - 20 | N/A | Carbon adjacent to nitrile. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹. The presence of this peak is a strong confirmation of the nitrile functional groups.

-

C=O Stretch: A very strong, intense absorption band is expected around 1670-1690 cm⁻¹. This is a classic vibrational mode for a tertiary amide carbonyl group.[9] The position of this band is sensitive to the electronic environment; its presence confirms the formamide core.

-

C-H Stretch: Absorption bands for sp³ C-H stretching will be observed just below 3000 cm⁻¹. A weaker C-H stretch for the formyl proton may be seen around 2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure. Using Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the molecule (151.17 g/mol ).[10][11]

The fragmentation pattern is key to confirming the connectivity.[12] Common fragmentation pathways would include:

-

Loss of a cyanoethyl radical (•CH₂CH₂CN): This would lead to a significant fragment ion.

-

Cleavage of the C-C bond alpha to the nitrile: Loss of a •CN radical is possible.

-

McLafferty-type rearrangements are not expected due to the lack of gamma-hydrogens relative to the carbonyl group.

The NIST Mass Spectrometry Data Center provides an experimental EI mass spectrum for this compound, which can be used as a reference.[13]

Caption: A logical workflow for the structural verification of the final product.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[12]

-

Hazards: The compound is suspected of causing cancer and may damage fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure.[12][14]

-

Handling: Work should be conducted in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage is often at refrigerated temperatures (2-8°C) to ensure long-term stability.[1]

Conclusion

The molecular structure of this compound is defined by a planar formamide core with two flexible cyanoethyl sidechains. While crystallographic data is elusive, a robust structural model can be confidently established through a combination of synthesis via Michael addition and comprehensive spectroscopic analysis. NMR spectroscopy confirms the carbon-hydrogen backbone, FTIR identifies the key carbonyl and nitrile functional groups, and mass spectrometry validates the molecular weight and fragmentation. This multi-faceted approach provides the necessary framework for researchers to confidently use this versatile molecule in advanced synthesis and material development.

References

-

This compound . Global Substance Registration System (GSRS), U.S. Food and Drug Administration. [Link]

-

Experimental data for CH3NO (formamide) . Computational Chemistry Comparison and Benchmark Database, National Institute of Standards and Technology (NIST). [Link]

-

This compound (C7H9N3O) . PubChemLite. [Link]

-

N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 . PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Properties of Formamide, N,N-bis(2-cyanoethyl)- (CAS 3445-84-9) . Cheméo. [Link]

-

Formamide, N,N-bis(2-cyanoethyl)- - Substance Details . System of Registries (SRS), U.S. Environmental Protection Agency (EPA). [Link]

-

Comparison of infrared spectra of residue with formamide . ResearchGate. [Link]

-

The High-Resolution FTIR Far-Infrared Spectrum of Formamide . Semantic Scholar. [Link]

-

Synthesis of (2-Cyanoethyl)-Amides for Applications in Gas Chromatography . Defense Technical Information Center (DTIC). [Link]

- CN111253320A - Synthetic method of formyl pyrimidine.

-

(PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides . ResearchGate. [Link]

-

Formamide, N-(cyanomethyl)- . NIST Chemistry WebBook. [Link]

-

Publications - Organic Chemistry - SFKirsch . University of Wuppertal. [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I . Spectroscopy Online. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns . YouTube. [Link]

-

29.10 ¹³C NMR Spectroscopy . Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry . MDPI. [Link]

-

Formamide . NIST Chemistry WebBook. [Link]

-

Formamide, N,N-bis(2-cyanoethyl)- . NIST Chemistry WebBook. [Link]

-

Synthesis of new cyanoethyl derivatives from 3-oxotriterpenoids . Ufa Institute of Chemistry. [Link]

-

CCCBDB Experimental bond angles page 2 . NIST Computational Chemistry Comparison and Benchmark Database. [Link]

-

Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives . National Center for Biotechnology Information (NCBI). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(3445-84-9) 13C NMR [m.chemicalbook.com]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. N,N-Dimethylformamide(68-12-2) 13C NMR spectrum [chemicalbook.com]

- 9. Formamide [webbook.nist.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Formamide, N,N-bis(2-cyanoethyl)- [webbook.nist.gov]

- 14. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of N,N-Bis(2-cyanoethyl)formamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(2-cyanoethyl)formamide, a versatile chemical intermediate. The document details the primary synthetic pathway, rooted in a base-catalyzed double Michael addition, and offers a step-by-step experimental protocol. Key aspects of the reaction mechanism, purification, and analytical characterization are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of the process. This guide is designed to be a practical resource, blending theoretical principles with actionable laboratory procedures.

Introduction

This compound, with the CAS number 3445-84-9, is a valuable intermediate in various fields of chemical synthesis[1][2]. Its structure, featuring a formamide group and two cyanoethyl arms, makes it a versatile building block for the synthesis of pharmaceuticals, specialty polymers with enhanced thermal stability, and agrochemicals[1]. The presence of multiple reactive sites allows for its use in the construction of complex molecular architectures[3]. This guide will focus on the most common and efficient method for its preparation: the double Michael addition of formamide to acrylonitrile.

Synthesis Pathway: The Double Michael Addition

The core of the synthesis for this compound is the cyanoethylation of formamide, which proceeds via a double Michael addition reaction. In this process, two molecules of acrylonitrile react with one molecule of formamide in the presence of a basic catalyst.

Reaction Mechanism

The reaction is initiated by the deprotonation of formamide by a base, generating a resonance-stabilized anion. This nucleophile then attacks the electrophilic β-carbon of acrylonitrile in a classic Michael addition. The process repeats, with the second N-H proton of the formamide being abstracted, followed by the addition of a second molecule of acrylonitrile to form the final product.

The choice of base is critical to the success of the reaction. While weaker bases may favor the formation of the mono-adduct, 3-formamidopropionitrile, a stronger base in appropriate stoichiometric ratios will drive the reaction towards the desired di-substituted product.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Equipment

| Material | Formula | Molar Mass ( g/mol ) |

| Formamide | CH₃NO | 45.04 |

| Acrylonitrile | C₃H₃N | 53.06 |

| Triton B (40% in Methanol) | C₁₆H₂₈NO·CH₃OH | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer.

-

Initial Charge: Charge the flask with formamide (45.04 g, 1.0 mol).

-

Catalyst Addition: While stirring, add Triton B (40% in methanol, 2.0 mL) to the formamide.

-

Heating: Heat the mixture to 40-50 °C.

-

Acrylonitrile Addition: Add acrylonitrile (106.12 g, 2.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 40-50 °C. The reaction is exothermic and may require external cooling to control the temperature.

-

Reaction Time: After the addition is complete, continue stirring the mixture at 50 °C for an additional 3-4 hours to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting materials and the catalyst.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 122 °C at 20 mmHg[1].

Visualization of the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₉N₃O[4][5] |

| Molecular Weight | 151.17 g/mol [4][5] |

| Appearance | Colorless liquid[1] |

| Density | 1.14 g/cm³[1] |

| Boiling Point | 122 °C at 20 mmHg[1] |

Spectroscopic Data

While a dedicated, publicly available spectrum for this compound is not readily accessible, spectral data is available through chemical suppliers and databases[6]. Based on the structure, the following characteristic signals can be expected:

-

¹H NMR:

-

A singlet for the formyl proton (-CHO).

-

Two triplets for the methylene protons (-CH₂-), corresponding to the two different positions in the cyanoethyl groups.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (-C=O) of the formamide group.

-

Signals for the methylene carbons (-CH₂-) of the cyanoethyl groups.

-

A signal for the nitrile carbon (-C≡N).

-

-

FTIR:

-

A strong absorption band for the nitrile group (-C≡N) around 2240 cm⁻¹.

-

A strong absorption band for the amide carbonyl group (-C=O) around 1670 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups.

-

Safety and Handling

-

Formamide: Teratogenic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acrylonitrile: Highly flammable and toxic. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Triton B: Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Conclusion

The synthesis of this compound via the double Michael addition of formamide to acrylonitrile is a robust and efficient method for producing this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly the stoichiometry and temperature, high yields of the desired product can be achieved. Proper work-up and purification are crucial for obtaining a high-purity final product. The information provided in this guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this versatile compound.

References

-

U.S. Environmental Protection Agency. Formamide, N,N-bis(2-cyanoethyl)-. [Link]

-

J&K Scientific. This compound. [Link]

-

GSRS. This compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1stsci.com [1stsci.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound(3445-84-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Organic Solvent Solubility of N,N-Bis(2-cyanoethyl)formamide

Abstract

N,N-Bis(2-cyanoethyl)formamide is a multifunctional chemical intermediate critical to the synthesis of pharmaceuticals, specialty polymers, and agrochemicals.[1] Its efficacy in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and reaction engineering. This guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document consolidates known qualitative information, presents a theoretical framework based on molecular structure to predict solubility, and provides a detailed, field-proven experimental protocol for researchers to precisely determine solubility in any solvent of interest.

Introduction to this compound: A Molecular Profile

This compound, also known as 3,3'-(formylazanediyl)dipropanenitrile, is a colorless to light yellow liquid at ambient conditions.[2] Its molecular structure is characterized by a central formamide group flanked by two cyanoethyl arms. This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility.

The formamide core provides a highly polar center capable of acting as a hydrogen bond acceptor, while the two terminal nitrile (-C≡N) groups are strongly electron-withdrawing, further enhancing the molecule's polarity. These features are pivotal in its role as a versatile building block in organic synthesis and material science.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [Chem-Impex][3] |

| Molecular Weight | 151.17 g/mol | [PubChem][4] |

| Appearance | Colorless to light yellow liquid | [Chem-Impex, ChemicalBook][2][3] |

| Density | ~1.14 g/mL | [Chem-Impex][3] |

| Boiling Point | 122 °C @ 20 mmHg | [Chem-Impex][3] |

| LogP (Octanol/Water) | -1.1 | [PubChem][4] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors for this compound are its high polarity and its hydrogen bonding capability.

-

Polarity: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms in the formamide group and the nitrogen atoms in the nitrile groups. The calculated octanol-water partition coefficient (LogP) of -1.1 indicates that the compound is hydrophilic, meaning it has a strong preference for polar environments over nonpolar ones.[4]

-

Hydrogen Bonding: While it lacks a hydrogen atom attached to a highly electronegative atom (and thus cannot act as a hydrogen bond donor), the oxygen of the carbonyl group and the nitrogen atoms of the nitrile groups can act as potent hydrogen bond acceptors.

Based on these characteristics, we can predict its solubility behavior in different classes of organic solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as hydrogen bond donors. Strong interactions are expected between the solvent's hydroxyl protons and the compound's oxygen and nitrogen atoms. Therefore, high solubility or miscibility is predicted. This is supported by qualitative data indicating it is "Soluble in water".[2]

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents are polar but do not donate hydrogen bonds. Strong dipole-dipole interactions between the solvent and this compound are expected to result in high solubility. The parent molecule, formamide, is miscible with acetone, which supports this prediction.[3]

-

Nonpolar Solvents (e.g., hexane, toluene, benzene): These solvents have weak London dispersion forces and cannot form strong interactions with the highly polar solute. Consequently, low solubility or immiscibility is predicted. Formamide is only very slightly soluble in benzene and ether, which aligns with this expectation.[3]

Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Known Qualitative Data |

| Polar Protic | Water | High / Miscible | Soluble[2] |

| Methanol | High / Miscible | Data not available | |

| Ethanol | High / Miscible | Data not available | |

| Polar Aprotic | Acetone | High / Miscible | Data not available |

| Acetonitrile (ACN) | High / Miscible | Data not available | |

| Dimethyl Sulfoxide (DMSO) | High / Miscible | Data not available | |

| N,N-Dimethylformamide (DMF) | High / Miscible | Data not available | |

| Tetrahydrofuran (THF) | Moderate | Data not available | |

| Nonpolar | Toluene | Low / Immiscible | Data not available |

| Hexane | Low / Immiscible | Data not available | |

| Diethyl Ether | Low / Immiscible | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section provides a robust, step-by-step protocol for the quantitative determination of solubility, a method widely recognized for its reliability.[2] The causality behind each step is explained to ensure scientific integrity.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solute)

-

Selected organic solvent (high purity)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Protocol Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Action: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

-

Causality: Starting with a supersaturated solution ensures that the solvent is fully saturated at equilibrium, which is the definition of solubility.

-

-

Equilibration:

-

Action: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period, typically 24 to 72 hours.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation and Sampling:

-

Action: After equilibration, turn off the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows the excess, undissolved solute to settle.

-

Causality: This step ensures that the supernatant liquid is free of solid microparticles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Isolation and Preparation:

-

Action: Carefully draw a sample of the clear supernatant into a syringe. Attach a 0.22 µm syringe filter that is chemically resistant to the solvent. Discard the first few drops to waste and then dispense a known volume or mass of the clear, saturated solution into a pre-weighed volumetric flask.

-

Causality: Filtration is a critical self-validating step to remove any remaining suspended particles, ensuring you are only analyzing the dissolved solute. Using a tared flask allows for precise measurement for subsequent calculations.

-

-

Quantification:

-

Action: Dilute the collected sample quantitatively with the same solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID). Analyze the sample to determine its concentration.

-

Causality: Direct analysis of a saturated solution is often impossible as it would saturate the detector. A precise, quantitative dilution is necessary to bring the concentration into a measurable range.

-

-

Calculation:

-

Action: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Practical Considerations and Safety

-

Solvent Selection: For synthetic applications, a solvent should be chosen that not only dissolves this compound but is also compatible with the reaction conditions and downstream purification processes. For formulations, co-solvent systems may be explored to achieve desired properties.

-

Safety: this compound and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any work.

Conclusion

This compound is a highly polar, hydrophilic molecule. Its solubility is highest in polar protic and polar aprotic solvents and predicted to be very low in nonpolar solvents. While published quantitative data is sparse, the theoretical principles and detailed experimental protocol provided in this guide equip researchers and drug development professionals with the necessary tools to confidently assess and utilize the solubility properties of this important chemical intermediate.

References

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]

-

Cheméo. Chemical Properties of Formamide, N,N-bis(2-cyanoethyl)- (CAS 3445-84-9). Available at: [Link]

-

PubChem. N,N'-bis-(2-cyanoethyl) formamide. National Center for Biotechnology Information. Available at: [Link]

-

J&K Scientific. This compound | 3445-84-9. Available at: [Link]

-

University of Toronto. Solubility of Organic Compounds. Department of Chemistry. Available at: [Link]

Sources

A Guide to Cyanoethylation: Unraveling the Mechanism and the Role of N,N-Bis(2-cyanoethyl)formamide

This technical guide serves as an in-depth resource for researchers, chemists, and drug development professionals on the principles of cyanoethylation. A common point of confusion is the role of specific reagents. This paper clarifies that N,N-Bis(2-cyanoethyl)formamide is not a primary cyanoethylating agent, but rather a product derived from the cyanoethylation of formamide. The core of the cyanoethylation reaction mechanism is centered on the high reactivity of acrylonitrile as a Michael acceptor.

The True Agent of Cyanoethylation: Acrylonitrile

Cyanoethylation is a fundamental organic reaction that involves the addition of a cyanoethyl group (-CH₂CH₂CN) to a substrate.[1] This process is a classic example of a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a nitrile. The primary and most widely used reagent for this transformation is acrylonitrile (H₂C=CH-CN) .[1][2]

The powerful electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond in acrylonitrile. This polarization renders the β-carbon atom electrophilic and highly susceptible to attack by nucleophiles.[3]

The General Mechanism of Cyanoethylation

The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile (YH), thereby increasing its nucleophilicity.[1][4] The resulting anion then attacks the β-carbon of acrylonitrile in a conjugate addition. The general mechanism can be summarized as follows:

-

Activation of the Nucleophile : A base (B:) removes a proton from the nucleophilic substrate (YH) to generate a potent nucleophilic anion (Y⁻).

-

Nucleophilic Attack : The anion (Y⁻) attacks the electrophilic β-carbon of acrylonitrile. This results in the formation of a resonance-stabilized carbanion intermediate.

-

Protonation : The carbanion is protonated by the conjugate acid of the base (BH⁺) or another proton source in the medium, yielding the final cyanoethylated product.

A wide array of protic nucleophiles can be used in cyanoethylation, including alcohols, phenols, thiols, and primary and secondary amines.[1][2]

Formation and Chemistry of this compound

This compound (CAS No. 3445-84-9) is a chemical intermediate whose structure results from the exhaustive cyanoethylation of formamide (HCONH₂).[5][6][7] Formamide possesses two active hydrogen atoms on the nitrogen, allowing it to react with two equivalents of acrylonitrile.

Mechanism of this compound Synthesis

The synthesis proceeds in two sequential cyanoethylation steps, analogous to the reaction with ammonia or primary amines.[8]

-

Mono-cyanoethylation : In the first step, formamide reacts with one molecule of acrylonitrile to yield N-(2-cyanoethyl)formamide (also known as 3-formamidopropionitrile).[9]

-

Di-cyanoethylation : The resulting monosubstituted product still has one active hydrogen on the nitrogen atom. It can therefore act as a nucleophile and react with a second molecule of acrylonitrile to form the final product, this compound.

This sequential reaction highlights a key aspect of cyanoethylation with amines or amides containing multiple N-H bonds: the potential to form mono-, di-, or even tri-substituted products depending on the stoichiometry and reaction conditions.[8] While this compound can serve as an intermediate in the synthesis of other specialty chemicals, it does not act as a donor of cyanoethyl groups.[5]

Experimental Protocols and Considerations

The trustworthiness of any synthetic protocol relies on a clear understanding of the variables that control reaction rate, selectivity, and yield.

Catalyst Selection

The choice of catalyst is critical and depends on the nucleophilicity of the substrate.

| Catalyst Type | Substrate Class | Rationale & Examples |

|---|---|---|

| Strong Bases | Alcohols, Amides, Thiols | Required to deprotonate less acidic nucleophiles. Examples include sodium hydroxide, potassium carbonate, and quaternary ammonium hydroxides like Triton B.[3][10][11] |

| Weak Bases / No Catalyst | Aliphatic Amines | Primary and secondary aliphatic amines are often nucleophilic enough to react with acrylonitrile without a catalyst.[3] |

| Acid Catalysts | Aromatic Amines | For less reactive amines, acid catalysts like acetic acid or Lewis acids like zinc chloride can activate the acrylonitrile molecule.[3][9] |

Protocol 1: Synthesis of a β-Alkoxypropionitrile via Cyanoethylation of an Alcohol

This protocol details a general procedure for the base-catalyzed cyanoethylation of a primary alcohol.

Workflow:

Step-by-Step Methodology:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the alcohol (1.0 eq) and a catalytic amount of a base (e.g., 10 mol% K₂CO₃).[10][12] If the reaction is highly exothermic, the flask should be cooled in an ice bath.

-

Reagent Addition : Add acrylonitrile (1.1 eq) dropwise to the stirred mixture over 30 minutes, maintaining the internal temperature below 20°C. Causality: Slow addition is crucial to control the exothermicity of the reaction and prevent uncontrolled polymerization of acrylonitrile.

-

Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC or GC analysis.

-

Workup : Upon completion, neutralize the basic catalyst with a dilute acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel, add water and an appropriate organic solvent (e.g., diethyl ether). Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure β-alkoxypropionitrile.

Protocol 2: Synthesis of N,N-Bis(2-cyanoethyl)amine

This procedure, adapted from established methods for the cyanoethylation of ammonia, serves as a direct analogue for the synthesis of this compound from formamide.[8]

Step-by-Step Methodology:

-

Reaction Setup : In a pressure-rated vessel, place formamide (1.0 eq). Cool the vessel in an ice bath.

-

Reagent Addition : Carefully add acrylonitrile (2.2 eq). Causality: Using a slight excess of acrylonitrile ensures the complete conversion of the mono-substituted intermediate to the di-substituted product.

-

Reaction : Seal the vessel and allow it to warm to room temperature. The reaction is often left to proceed for several hours or overnight. Gentle heating may be required for less reactive amides, but this increases the risk of acrylonitrile polymerization.

-

Workup and Purification : After the reaction period, vent the vessel carefully. The excess acrylonitrile and any volatile byproducts can be removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Applications and Significance

The cyanoethyl group is a versatile functional handle in organic synthesis and materials science.

-

Pharmaceutical Synthesis : The nitrile group in cyanoethylated compounds can be hydrolyzed to carboxylic acids or reduced to primary amines, providing pathways to a wide range of biologically active molecules and drug intermediates.[11][13]

-

Polymer Chemistry : Acrylonitrile itself is a key monomer. Cyanoethylation is also used to modify polymers like cotton or to prepare specialty chemicals used in polymer formulations.[14][15]

-

Protecting Groups : The 2-cyanoethyl group is widely used as a protecting group for phosphate moieties in oligonucleotide synthesis due to its stability under acidic and neutral conditions and its clean removal under mild basic conditions (de-cyanoethylation).[1][16]

Conclusion

This guide has established that the mechanism of cyanoethylation is a base-catalyzed Michael addition of a nucleophile to acrylonitrile. This compound is not a reagent for this general reaction, but rather a specific product formed from the exhaustive cyanoethylation of formamide. A thorough understanding of the underlying mechanism, the role of the catalyst, and control over reaction conditions are paramount for achieving high yields and selectivity in these powerful synthetic transformations.

References

-

Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

-

Ramasamy, S., et al. (2022). Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow. ResearchGate. Retrieved from [Link]

-

Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Retrieved from [Link]

-

Zhan, H., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. ResearchGate. Retrieved from [Link]

-

Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Retrieved from [Link]

-

Zhan, H., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Micro & Nano Letters. Retrieved from [Link]

-

Jiang, B., et al. (2018). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Michael additions of acrylonitrile with various alcohols over CO32–‐resin. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

-

Bruson, H. L. (n.d.). Cyanoethylation. Organic Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanoethylation of alcohols catalyzed by a novel aqueous agar gel-entrapped NaOH catalyst. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for β-AMINOPROPIONITRILE and BIS-(β-CYANOETHYL)AMINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Formamide. Retrieved from [Link]

-

Tener, G. M. (1961). 2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters. Journal of the American Chemical Society. Retrieved from [Link]

-

Fodor, G. E. (1972). Synthesis of (2-Cyanoethyl)-Amides for Applications in Gas Chromatography. Defense Technical Information Center. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-bis-(2-cyanoethyl) formamide. Retrieved from [Link]

-

Patai, S., & Rappoport, Z. (1962). Kinetics and Mechanism of the Cyanoethylation of Alcohols. Journal of the Chemical Society. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Formamide, N,N-bis(2-cyanoethyl)-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN111253320A - Synthetic method of formyl pyrimidine.

-

Sutherland, J. D., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Angewandte Chemie. Retrieved from [Link]

Sources

- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 2. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. organicreactions.org [organicreactions.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN111253320A - Synthetic method of formyl pyrimidine - Google Patents [patents.google.com]

- 10. digital-library.theiet.org [digital-library.theiet.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 14. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to N,N-Bis(2-cyanoethyl)formamide: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N-Bis(2-cyanoethyl)formamide, a seemingly unassuming molecule, holds a significant place in the landscape of chemical synthesis. Its unique trifunctional nature, possessing a formamide group and two nitrile moieties, renders it a versatile building block and intermediate in a multitude of applications, from the synthesis of essential amino acids to its role in the development of pharmaceuticals and specialty polymers. This guide aims to provide a comprehensive technical overview of this compound, delving into its historical discovery, synthesis, chemical properties, and diverse applications. By synthesizing technical data with mechanistic insights, this document serves as a valuable resource for researchers and professionals seeking to understand and utilize this multifaceted compound.

Discovery and History

The historical context of this discovery lies in the burgeoning field of polymer chemistry and the exploration of acrylonitrile as a versatile monomer and reactant in the mid-20th century. The cyanoethylation reaction, the addition of a 2-cyanoethyl group to a nucleophile, was being extensively investigated for modifying natural and synthetic polymers to impart new properties. The synthesis of this compound was a logical extension of this research, creating a small molecule with multiple reactive sites for further chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

| Property | Value |

| CAS Number | 3445-84-9 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Appearance | Colorless to pale yellow transparent liquid[1] |

| Boiling Point | 122 °C at 20 mmHg |

| Density | 1.14 g/mL |

| Purity | ≥ 90% (commercial grades), 99% HPLC available[1] |

This table summarizes key physicochemical properties of this compound.

Synthesis of this compound

The primary and most direct route to this compound is the base-catalyzed Michael addition of formamide to two equivalents of acrylonitrile.

Reaction Mechanism

The reaction proceeds in two sequential Michael additions. A basic catalyst deprotonates the formamide, generating a nucleophilic anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile. The resulting intermediate is then deprotonated again by the base to react with a second molecule of acrylonitrile, yielding the final product.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol (Illustrative)

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on the principles of the Michael addition.

Materials:

-

Formamide

-

Acrylonitrile

-

A basic catalyst (e.g., sodium methoxide, potassium hydroxide, or a tertiary amine)

-

An appropriate solvent (e.g., t-butanol, dioxane, or neat reactants)

-

Acid for neutralization (e.g., acetic acid or hydrochloric acid)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge the formamide and the solvent (if used).

-

Add the basic catalyst to the stirred solution.

-

Cool the mixture to the desired reaction temperature (typically between 20-50 °C).

-

Slowly add acrylonitrile to the reaction mixture via the dropping funnel, maintaining the temperature within the desired range. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.

-

Neutralize the catalyst with the chosen acid.

-

The product can be isolated by distillation under reduced pressure.

Note: Acrylonitrile is a toxic and volatile substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Chemical Synthesis

The synthetic utility of this compound stems from the reactivity of its nitrile and formamide groups. It serves as a valuable intermediate in the synthesis of a variety of important chemical compounds.

Precursor to β-Alanine

One of the most significant applications of this compound is its use as a precursor for the synthesis of β-alanine, a non-proteinogenic amino acid. β-Alanine is a component of the dipeptide carnosine, which is found in muscle and brain tissue, and is also used as a dietary supplement.[2]

The synthesis involves the hydrolysis of the nitrile groups of this compound to carboxylic acid groups, followed by the removal of the formyl group.

Sources

N,N-Bis(2-cyanoethyl)formamide as a precursor in organic synthesis

An In-depth Technical Guide to N,N-Bis(2-cyanoethyl)formamide: A Versatile Precursor in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (BCEF), also known as 3,3'-formyliminodipropiononitrile, is a multifunctional chemical intermediate poised for significant application in advanced organic synthesis.[1][2] While a niche reagent, its unique combination of two cyanoethyl groups and a formyl-protected secondary amine offers a strategic platform for constructing complex molecular architectures. This guide provides an in-depth exploration of BCEF's synthesis, physicochemical properties, core reactivity, and its potential as a precursor for pharmaceuticals, specialty polymers, and agrochemicals.[2][3] We will delve into the causality behind experimental choices, providing field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical Properties and Identification

BCEF is a colorless liquid at room temperature, possessing a unique trifunctional nature that defines its synthetic utility.[2] Its structure presents a tertiary amide, with the nitrogen atom substituted by two cyanoethyl arms. This arrangement provides a masked secondary amine and two reactive nitrile functionalities.

| Property | Value | Source(s) |

| CAS Number | 3445-84-9 | [2][4] |

| Molecular Formula | C₇H₉N₃O | [2][5] |

| Molecular Weight | 151.17 g/mol | [2][5] |

| Appearance | Colorless liquid | [2][6] |

| Boiling Point | 265 °C (atm); 122 °C (20 mmHg) | [2][4] |

| Density | ~1.14-1.15 g/cm³ | [2][4] |

| IUPAC Name | This compound | [7] |

| Synonyms | 3,3'-Formyliminodipropiononitrile | [1][2] |

| Storage Conditions | Store at 2-8°C or in freezer (-20°C) | [2][4] |

Synthesis of this compound

The primary route to BCEF is the double Michael addition of acrylonitrile to formamide. This cyanoethylation reaction is a cornerstone of industrial chemistry, valued for its atom economy.

Reaction Mechanism and Rationale

The synthesis proceeds via a base-catalyzed conjugate addition. A basic catalyst deprotonates formamide, generating a nucleophilic anion that attacks the electron-deficient β-carbon of acrylonitrile. This process occurs twice to yield the bis-adduct. The choice of catalyst is critical; a weak base is preferred to prevent the polymerization of acrylonitrile and other side reactions. The reaction is typically exothermic and requires careful temperature control to favor the desired bis-addition over mono-addition or polymerization.[8]

Caption: Synthesis of BCEF via double Michael addition.

Experimental Protocol: Synthesis of BCEF

Disclaimer: This protocol is illustrative. All laboratory work must be conducted under strict safety protocols in a well-ventilated fume hood by qualified personnel.

-

Reactor Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add formamide (45.1 g, 1.0 mol) and a catalytic amount of Triton B (40% in methanol, 2 mL).

-

Temperature Control: Cool the reaction vessel in an ice-water bath to maintain an internal temperature of 5-10°C.

-

Acrylonitrile Addition: Add acrylonitrile (111.4 g, 2.1 mol) dropwise from the dropping funnel over a period of 2 hours, ensuring the temperature does not exceed 15°C. The slow addition is crucial to dissipate heat and prevent runaway polymerization of acrylonitrile.[8]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

Workup: Neutralize the catalyst by adding a few drops of acetic acid. Remove any unreacted starting materials and low-boiling-point impurities under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation (e.g., at 20 mmHg) to yield pure this compound as a colorless liquid.[2]

Core Reactivity and Synthetic Utility

The synthetic value of BCEF stems from the orthogonal reactivity of its functional groups. The nitrile groups can be transformed into amines or carboxylic acids, while the formamide can be deprotected to reveal a secondary amine. This allows for a modular approach to complex molecule synthesis.

Sources

- 1. Formamide, N,N-bis(2-cyanoethyl)- (CAS 3445-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 3445-84-9 [m.chemicalbook.com]

- 5. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Studies on the Reactivity of N,N-Bis(2-cyanoethyl)formamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-cyanoethyl)formamide, a multifunctional molecule incorporating both formamide and cyanoethyl moieties, presents a versatile platform for a variety of chemical transformations. This guide provides a comprehensive theoretical exploration of its reactivity, drawing upon established principles of organic chemistry and analogous reactions of related compounds. We will delve into the anticipated reactivity of its distinct functional groups, including hydrolysis, reduction, and cyclization pathways, offering insights for its application in the synthesis of novel pharmaceuticals, polymers, and other specialty chemicals. This document serves as a foundational resource for researchers seeking to harness the synthetic potential of this intriguing molecule.

Introduction and Molecular Overview

This compound (CAS No. 3445-84-9) is a colorless liquid that serves as a key intermediate in various industrial and research applications. Its utility stems from the presence of three reactive centers: a formamide group and two cyanoethyl groups. This unique combination allows for a diverse range of chemical modifications, making it a valuable building block in organic synthesis. Its applications are noted in the production of specialty polymers with enhanced thermal stability and chemical resistance, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and in formulations for adhesives and coatings.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N₃O | [3][4] |

| Molecular Weight | 151.17 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 122 °C at 20 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

| CAS Number | 3445-84-9 | [1][5] |

Reactivity of the Formamide Moiety

The formamide group in this compound is a primary site for chemical transformations, including hydrolysis and reduction.

Hydrolysis: Deformylation to the Corresponding Amine

The formamide group can be hydrolyzed under both acidic and basic conditions to yield the corresponding secondary amine, bis(2-cyanoethyl)amine.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent elimination of formic acid yields the secondary amine.[6]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the formyl group to produce the amine.[7]

Experimental Protocol: General Procedure for Acid-Catalyzed Deformylation

-

Dissolve this compound in a suitable solvent (e.g., methanol, water).

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃).

-

Extract the product with an organic solvent and purify by distillation or chromatography.

Reduction to N,N-Bis(3-aminopropyl)formamide

The formamide group can be reduced to a methylamine. However, the selective reduction of the formamide in the presence of two nitrile groups is challenging. More commonly, all three functional groups would be reduced simultaneously. A milder reducing agent might selectively reduce the formamide. For instance, catalytic hydrogenation with specific catalysts could potentially achieve this transformation.

Reactivity of the Cyanoethyl Moieties

The two cyanoethyl groups are key to the molecule's utility as a synthetic building block, participating in reduction and cyclization reactions.

Reduction to the Corresponding Diamine

The nitrile groups can be readily reduced to primary amines, yielding N,N-bis(3-aminopropyl)formamide. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.

-

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitriles. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are typically employed under a hydrogen atmosphere. The reaction is often carried out in a protic solvent like ethanol or methanol, sometimes with the addition of ammonia to suppress the formation of secondary amines.

-

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can also effectively reduce nitriles to primary amines. These reactions are typically performed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

Charge a high-pressure reactor with this compound, a suitable solvent (e.g., ethanol), and a catalytic amount of Raney nickel.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture with vigorous stirring and maintain the temperature and pressure for the required duration.

-

Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (GC or LC-MS).

-

Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.

Intramolecular Cyclization: Thorpe-Ziegler Reaction

The presence of two nitrile groups within the same molecule opens up the possibility of intramolecular cyclization via the Thorpe-Ziegler reaction.[8] This reaction, which is catalyzed by a strong, non-nucleophilic base, leads to the formation of a cyclic β-enaminonitrile. Subsequent hydrolysis of this intermediate yields a cyclic ketone.[9]

In the case of this compound, the Thorpe-Ziegler cyclization would theoretically lead to a six-membered ring.

Experimental Protocol: Theoretical Procedure for Thorpe-Ziegler Cyclization

-

To a solution of this compound in an aprotic solvent (e.g., THF, toluene) under an inert atmosphere, add a strong base (e.g., sodium hydride, lithium diisopropylamide) at a controlled temperature.

-